4-Bromo-5-chloro-2-phenyloxazole
Description
Properties
Molecular Formula |
C9H5BrClNO |
|---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
4-bromo-5-chloro-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C9H5BrClNO/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H |
InChI Key |
VLIAWNHPKYJWFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-phenyloxazole typically involves the bromination and chlorination of 2-phenyloxazole. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-phenyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to replace halogen atoms with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the oxazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different oxazole derivatives .
Scientific Research Applications
4-Bromo-5-chloro-2-phenyloxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-phenyloxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the oxazole ring can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Table 1: Key Properties of 4-Bromo-5-chloro-2-phenyloxazole and Analogous Compounds
Key Observations:
Substituent Effects: Bromine and chlorine substituents in this compound increase its electrophilicity compared to non-halogenated oxazoles, favoring nucleophilic aromatic substitution (SNAr) reactions. In contrast, the dihydrooxazole analog () exhibits reduced aromaticity due to ring saturation, altering its reactivity toward cycloadditions . Thiazole derivatives (e.g., compound 4f in ) demonstrate enhanced stability and bioactivity due to sulfur’s electron-withdrawing effects, though their synthesis requires harsher conditions compared to oxazoles .
Synthetic Accessibility :
- The target compound’s synthesis likely follows halogenation protocols similar to 5-(Bromomethyl)oxazole (), where bromine and chlorine are introduced via electrophilic substitution or metal-halogen exchange .
- Compound 4f () achieves a 96% yield via hydrazone formation, suggesting that analogous strategies could optimize the synthesis of this compound .
Applications :
- Benzoxazole derivatives () are prominent in drug discovery (e.g., kinase inhibitors), whereas halogenated oxazoles are preferred in materials science for their electronic properties .
Research Findings and Limitations
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing 4-bromo-5-chloro-2-phenyloxazole, and how do they resolve structural ambiguities?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns. For instance, NMR can distinguish phenyl protons (aromatic region: δ 7.2–7.8 ppm) and oxazole protons (δ 8.0–8.5 ppm). Halogen substituents (Br, Cl) cause deshielding and splitting patterns due to anisotropic effects. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 312.92 for CHBrClNO). Cross-validation with X-ray crystallography (using SHELXL ) resolves ambiguities in regiochemistry, especially between bromo and chloro positions .
Q. What synthetic routes are reliable for preparing this compound?
- Answer : A common approach involves cyclization of substituted benzaldehyde derivatives. For example, reacting 4-bromo-5-chloro-2-phenyl-1,3-oxazole precursors with brominating agents (e.g., NBS in DMF) under reflux conditions. Glacial acetic acid is often used as a catalyst for cyclization steps, as seen in analogous oxazole syntheses . Solvent choice (e.g., ethanol or DCM) affects yield due to steric hindrance from the phenyl group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity trends in halogenated oxazoles like this compound?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic substitution patterns. The bromine atom’s higher electronegativity directs nucleophilic attacks to the 5-chloro position, as shown in analogous benzothiazole systems . Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where the HOMO-LUMO gap correlates with halogen leaving-group ability .
Q. What strategies mitigate contradictions in biological activity data for halogenated oxazoles?
- Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from substituent positioning. For example, 2-phenyl groups enhance lipophilicity, improving membrane permeability, while bromine at position 4 may sterically hinder target binding. Systematic SAR studies using isosteric replacements (e.g., replacing Br with CF) clarify pharmacophore contributions . Dose-response assays in triplicate with controls (e.g., DMSO solubility verification) reduce false positives .
Q. How does crystallographic refinement (e.g., SHELXL) resolve disorder in halogenated oxazole structures?
- Answer : SHELXL refines disordered halogen positions via PART instructions and anisotropic displacement parameters. For 4-bromo-5-chloro derivatives, partial occupancy modeling distinguishes Br/Cl overlap in electron density maps. Twinning tests (e.g., using Hooft y parameters) address pseudo-symmetry artifacts, common in bulky phenyl-substituted oxazoles .
Methodological Challenges
Q. What experimental design optimizes catalytic cross-coupling of this compound?
- Answer : Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) require ligand screening (XPhos vs. SPhos) to enhance turnover. Solvent polarity (toluene > DMF) minimizes dehalogenation side reactions. Microwave-assisted synthesis (100–120°C, 30 min) improves yields for electron-deficient aryl bromides . Post-reaction analysis via - COSY NMR confirms coupling efficiency .
Q. How to address stability issues during storage of halogenated oxazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
